Ceranib 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ceranib 1 is a novel synthetic small molecule that has been developed to target a wide range of diseases. It was discovered in 2005 and has since been studied extensively for its potential therapeutic properties. This compound is a member of a class of compounds known as benzimidazoles, which are structurally similar to many natural compounds found in plants and animals. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been studied for its potential to be used as a therapeutic agent for various diseases and disorders.

Aplicaciones Científicas De Investigación

1. Anticancer Properties

Ceranib-1, identified as a potent ceramidase inhibitor, shows promise in cancer therapy. It was discovered through screening a small molecule library and is part of a new class of non-lipid inhibitors of human ceramidase activity. In vitro studies demonstrate that Ceranib-1 inhibits cellular ceramidase activity towards an exogenous ceramide analogue, induces ceramide accumulation, decreases sphingosine and sphingosine-1-phosphate (S1P) levels, and effectively inhibits cell proliferation. Its in vivo efficacy was demonstrated by its ability to delay tumor growth in a syngeneic tumor model without significant toxicity, positioning it as a potential anticancer drug (Draper et al., 2011).

2. Effectiveness in Treating Various Cancer Types

Ceranib-1's anticancer properties extend to various cancer types. For instance, its efficacy was investigated in prostate cancer cells, where it was observed to reduce cell viability in a dose- and time-dependent manner. In LNCaP and DU145 prostate cancer cell lines, Ceranib-1 induced structural changes indicative of apoptosis, such as fragmented nuclei and chromatin condensations. The results suggest that the cytotoxic effects of Ceranib-1 on prostate cancer cells primarily involve apoptotic mechanisms, highlighting its potential as a therapeutic agent in prostate cancer treatment (Kus et al., 2015).

3. Synergistic Effects with Other Anticancer Agents

The potential of Ceranib-1 to work synergistically with other anticancer drugs is an area of interest. It has been shown to induce the accumulation of multiple ceramide species in cells, which can potentially enhance the efficacy of other anticancer agents that either increase ceramide levels or target ceramide signaling pathways. This synergistic potential broadens the scope of Ceranib-1's applications in cancer therapy, offering possibilities for combination treatments that could be more effective than monotherapy (Draper et al., 2011).

Mecanismo De Acción

Target of Action

Ceranib 1 primarily targets ceramidases , enzymes responsible for the hydrolysis of ceramide into sphingosine and fatty acid . Ceramidases play a crucial role in sphingolipid metabolism, influencing cell survival, apoptosis, and inflammation .

Mode of Action

This compound inhibits ceramidase activity, leading to the accumulation of ceramide and a reduction in sphingosine and sphingosine-1-phosphate (S1P) levels . This inhibition disrupts the balance between pro-apoptotic ceramide and pro-survival S1P, promoting apoptosis and inhibiting cell proliferation .

Safety and Hazards

When handling Ceranib 1, it is advised to avoid dust formation, breathing mist, gas or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Direcciones Futuras

Ceramidase inhibitors like Ceranib-1 have excellent potential for development as new anticancer drugs . In vivo, Ceranib-2 was found to delay tumor growth in a syngeneic tumor model without hematologic suppression or overt signs of toxicity . These data support the selection of ceramidases as suitable targets for anticancer drug development .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceranib 1 involves the condensation of two key starting materials, 2,4-dichloro-5-nitrobenzene and 2-amino-5-bromo-3-methylbenzoic acid, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzene", "2-amino-5-bromo-3-methylbenzoic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-nitrobenzene in ethanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux and add 2-amino-5-bromo-3-methylbenzoic acid.", "Step 3: Continue heating the mixture for several hours until the reaction is complete.", "Step 4: Cool the mixture and filter the resulting solid.", "Step 5: Wash the solid with water and dry it.", "Step 6: Dissolve the solid in hydrochloric acid and filter the resulting solution.", "Step 7: Add sodium hydroxide to the solution to adjust the pH.", "Step 8: Extract the solution with ethyl acetate and dry the organic layer.", "Step 9: Concentrate the organic layer and purify the resulting solid by recrystallization.", "Step 10: Dry the final product and characterize it using various analytical techniques." ] } | |

Número CAS |

328076-61-5 |

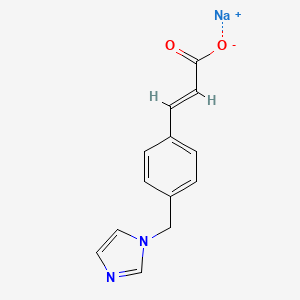

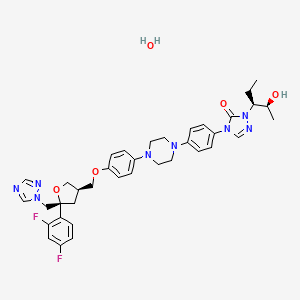

Fórmula molecular |

C26H21NO3 |

Peso molecular |

395.45 |

Sinónimos |

3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)